molecular formula C13H15NO3S3 B2866816 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide CAS No. 2176270-54-3

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide

Cat. No. B2866816
CAS RN: 2176270-54-3
M. Wt: 329.45
InChI Key: BBBRWICWFYTFKD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as NMR, IR, MS, and single crystal X-ray diffraction . Unfortunately, specific structural data for “N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide” is not available.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . These properties can provide valuable information about the compound’s behavior under different conditions. Unfortunately, specific physical and chemical properties for “N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide” are not available.

Scientific Research Applications

Catalyzed Annulations in Organic Synthesis

  • Lewis Acid Catalyzed Annulations : A study by Mackay et al. (2014) demonstrated the use of Sc(OTf)3-catalyzed (3 + 2)-annulation of donor-acceptor cyclopropanes and ynamides, yielding cyclopentene sulfonamides. This method provides a route to synthesize 2,3-substituted cyclopentanones with high diastereoselectivity (Mackay et al., 2014).

Nucleophilic Substitutions in Organic Chemistry

  • Palladium(0) Catalyzed Nucleophilic Substitutions : Stolle et al. (1992) explored nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides catalyzed by palladium(0). Their study indicates the potential of these compounds as building blocks in synthetic chemistry (Stolle et al., 1992).

Sulfonamide Reactions and Heterocycle Formation

  • Formation of Thiazete Dioxides and Sulfonamides : Research by Tornus et al. (1995) showed that N-sulfonylalkylamines react with ynamines to form various s,n-heterocycles, including 2H-1,2-thiazete 1,1-dioxides. This study contributes to the understanding of amidinosulfenes and their transformation into different products (Tornus et al., 1995).

Drug Metabolism and Biocatalysis

  • Biocatalysis in Drug Metabolism : Zmijewski et al. (2006) demonstrated the use of Actinoplanes missouriensis in producing mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. This research highlights the application of microbial-based biocatalytic systems in drug metabolism studies (Zmijewski et al., 2006).

Enzyme Inhibition and Drug Development

  • Carbonic Anhydrase Inhibitors : A study by Scozzafava and Supuran (1999) revealed that certain arylsulfonylureido- and arylureido-substituted sulfonamides are potent inhibitors of carbonic anhydrase isozymes. This research provides a basis for the development of more selective drugs and diagnostic agents (Scozzafava & Supuran, 1999).

Synthesis of Vinylcyclopropanes and Vinylepoxides

  • Enantioselective Synthesis Using Camphor-derived Sulfur Ylides : Deng et al. (2006) explored the synthesis of vinylcyclopropanes and vinylepoxides mediated by camphor-derived sulfur ylides. The study provides insights into enantioselective synthesis relevant to organic chemistry (Deng et al., 2006).

Antiviral Activity of Sulfonamides

  • Synthesis and Antiviral Activity : Chen et al. (2010) synthesized derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, demonstrating their anti-tobacco mosaic virus activity. This study links the chemical synthesis of sulfonamides to potential antiviral applications (Chen et al., 2010).

Safety and Hazards

Understanding the safety and hazards of a compound is crucial for its handling and disposal. This information can be found in the compound’s Safety Data Sheet (SDS). For cyclopropanesulfonamide, it is classified as harmful if swallowed and causes serious eye irritation .

properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S3/c15-11(7-14-20(16,17)10-1-2-10)13-4-3-12(19-13)9-5-6-18-8-9/h3-6,8,10-11,14-15H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBRWICWFYTFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide

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